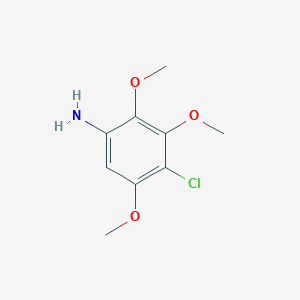![molecular formula C52H33O4P B3291240 (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate CAS No. 871130-15-3](/img/structure/B3291240.png)
(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
Overview
Description
(S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl core with naphthalenyl and phenyl substituents, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthyl Core: The initial step involves the coupling of two naphthyl units to form the binaphthyl core. This can be achieved through a Suzuki coupling reaction using palladium catalysts.
Introduction of Phenyl Groups: The phenyl groups are then introduced through a Friedel-Crafts alkylation reaction, where the binaphthyl core reacts with phenyl halides in the presence of a Lewis acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the binaphthyl core to introduce the hydrogen phosphate group. This can be done using phosphorus oxychloride (POCl3) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents and appropriate catalysts for electrophilic or nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
(S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate involves its interaction with specific molecular targets and pathways. For example, as a chiral ligand, it can coordinate with metal centers to form complexes that catalyze asymmetric reactions. In biological systems, it may interact with cellular components to exert its effects, such as binding to DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate: The enantiomer of the compound with similar properties but different chiral configuration.
3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate: The racemic mixture of the compound.
Uniqueness
(S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate is unique due to its specific chiral configuration, which can significantly influence its reactivity and interactions in both chemical and biological systems. This makes it a valuable compound for research in asymmetric synthesis and chiral recognition.
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-naphthalen-2-ylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H33O4P/c53-57(54)55-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)56-57)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32H,(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXFYAVXIXQHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H33O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Fluorophenoxy)phenyl]methanamine](/img/structure/B3291157.png)


![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol](/img/structure/B3291178.png)








![4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3291229.png)
![5-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]hexahydro-4-(hydroxyMethyl)-(3aS,4S,5R,6aR)-2(1H)-pentalenone](/img/structure/B3291237.png)
